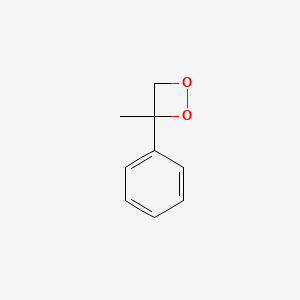

3-Methyl-3-phenyl-1,2-dioxetane

Description

Historical Context and Discovery of 1,2-Dioxetanes as Chemiluminescent Species

The story of 1,2-dioxetanes as light-emitting molecules began with the observation of chemiluminescence in various chemical systems. While the phenomenon of chemiluminescence was first observed with lophine (triphenylimidazole), it was in the 1960s that 1,2-dioxetanes were identified as key intermediates in these light-producing reactions. wikipedia.org A significant breakthrough came in 1969 when Kopecky and Mumford reported the first synthesis of a stable 1,2-dioxetane (B1211799) derivative, 3,3,4-trimethyl-1,2-dioxetane. rsc.orggoogle.com This compound, when heated, decomposed to produce acetone (B3395972) and acetaldehyde, accompanied by the emission of a faint blue light, confirming their role as chemiluminescent species. wikipedia.org This discovery paved the way for extensive research into the synthesis and properties of these high-energy molecules.

Fundamental Role of 1,2-Dioxetanes in Organic Chemiluminescence and Bioluminescence

1,2-dioxetanes are central to both organic chemiluminescence and the bioluminescence observed in nature. wikipedia.org They are considered high-energy intermediates in the reactions that cause fireflies and other organisms to glow. wikipedia.orgrsc.org The fundamental process involves the thermal or catalytic decomposition of the 1,2-dioxetane ring. This decomposition is a highly exothermic process that releases enough energy to produce one of the carbonyl cleavage products in an electronically excited state. acs.orgnih.gov The return of this excited molecule to its ground state is what results in the emission of light. acs.org This mechanism is a model for a wide range of chemiluminescent reactions. acs.orgnih.govlu.se For instance, the light produced by glowsticks involves a derivative of 1,2-dioxetane called 1,2-dioxetanedione, which breaks down into carbon dioxide. wikipedia.orgwikipedia.org

Significance of Alkyl- and Aryl-Substituted 1,2-Dioxetanes in Mechanistic Studies

The introduction of alkyl and aryl substituents onto the 1,2-dioxetane ring has been crucial for mechanistic studies. The stability and chemiluminescent properties of 1,2-dioxetanes are highly dependent on these substituents. For example, simple alkyl-substituted dioxetanes are often unstable at room temperature. bgsu.edu In contrast, bulky substituents, such as the adamantyl group, significantly enhance the thermal stability of the dioxetane ring, allowing for more controlled studies. bgsu.edunih.gov

The nature of the substituent also influences the decomposition pathway and the efficiency of light production. Aryl groups, particularly those that are easily oxidized, can lead to decomposition at or below room temperature with a higher yield of singlet excited states, which are responsible for light emission. bgsu.edu The study of various substituted 1,2-dioxetanes, including those with phenyl groups, has been instrumental in developing our understanding of the factors that govern the efficiency of chemiluminescence. researchgate.net Richardson and coworkers, for instance, proposed a biradical intermediate in the decomposition of phenyl-substituted 1,2-dioxetanes to explain the observed activation parameters. researchgate.net

Specific Research Focus on 3-Methyl-3-phenyl-1,2-dioxetane within Dioxetane Chemistry

Within the vast family of dioxetanes, this compound serves as an important subject of research. The presence of both a methyl and a phenyl group on the same carbon atom of the dioxetane ring provides a unique system to study the electronic and steric effects on the stability and decomposition mechanism. Research on this specific compound and its analogs helps to elucidate the intricate details of the chemiluminescence process. For example, studies on the thermolysis of related structures like 3,3-bis(phenylmethyl)-1,2-dioxetane have revealed complex radical-induced decomposition pathways. acs.orgacs.org The investigation of such specific derivatives contributes to the broader goal of designing and synthesizing novel chemiluminescent probes with tailored properties for various applications, including in bioassays and medical diagnostics. nih.govrsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

35322-45-3 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-methyl-3-phenyldioxetane |

InChI |

InChI=1S/C9H10O2/c1-9(7-10-11-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

QTBHNNGDZFDLPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dioxetanes

General Strategies for 1,2-Dioxetane (B1211799) Synthesis

Two of the most fundamental and widely employed methods for the synthesis of the 1,2-dioxetane core structure are the cycloaddition of singlet oxygen to activated alkenes and the base-induced cyclization of β-halohydroperoxides.

The photooxygenation of electron-rich olefins is a primary route to 1,2-dioxetanes. nih.govcolab.ws This reaction involves the [2+2] cycloaddition of singlet oxygen (¹O₂) to an alkene double bond. researchgate.netnih.gov For the synthesis of 3-Methyl-3-phenyl-1,2-dioxetane, the required precursor is the electron-rich olefin, 2-phenylpropene (also known as α-methylstyrene).

The process is typically carried out by dissolving the olefin and a photosensitizer in a suitable solvent and irradiating the mixture with light in the presence of oxygen. The sensitizer, upon absorbing light, transfers its energy to ground-state triplet oxygen (³O₂), promoting it to the reactive singlet state (¹O₂). This singlet oxygen then reacts with the alkene to form the dioxetane ring. nih.gov

Key Components of the Reaction:

Olefin: An electron-rich alkene, such as 2-phenylpropene.

Sensitizer: A dye that absorbs light, like Methylene Blue or Rose Bengal. nih.gov

Light Source: A lamp that emits at a wavelength absorbed by the sensitizer.

Oxygen: Typically bubbled through the reaction mixture.

Solvent: An inert solvent that does not react with singlet oxygen, such as acetonitrile (B52724) or dichloromethane.

The reaction mechanism can be influenced by the structure of the olefin. While the desired [2+2] cycloaddition yields the dioxetane, a competing "ene" reaction can occur if the olefin has allylic hydrogens, leading to the formation of allylic hydroperoxides. researchgate.netstackexchange.com However, for a substrate like 2-phenylpropene, the [2+2] cycloaddition is a viable pathway to the target dioxetane.

An alternative classical method for synthesizing 1,2-dioxetanes is the intramolecular cyclization of a β-halohydroperoxide, a route first reported by Kopecky and Mumford. google.com This method avoids the direct use of photochemical setups. The synthesis of this compound via this route would proceed in two main steps starting from 2-phenylpropene.

Step 1: Formation of the β-Bromohydroperoxide The starting alkene, 2-phenylpropene, is first converted into the corresponding β-bromohydroperoxide. This is typically achieved by reacting the alkene with a source of electrophilic bromine (like N-bromosuccinimide, NBS) in the presence of concentrated hydrogen peroxide. This reaction proceeds via a bromonium ion intermediate, which is then attacked by the hydroperoxide.

Step 2: Base-Catalyzed Cyclization The resulting 2-bromo-1-hydroperoxy-2-phenylpropane is then treated with a base. The base, commonly an alkoxide or a silver salt (e.g., silver acetate (B1210297) or silver oxide), deprotonates the hydroperoxy group. The subsequent intramolecular nucleophilic substitution, where the resulting peroxy anion displaces the bromide ion, leads to the formation of the this compound ring.

This method provides a purely chemical pathway to the dioxetane, offering an alternative to photooxygenation.

Advanced Synthetic Approaches for Substituted Dioxetanes

Modern organic synthesis has introduced more sophisticated and versatile methods for constructing complex dioxetanes. These approaches allow for the late-stage introduction of various functional groups, facilitating the creation of diverse molecular probes and labels.

The modular synthesis of phenoxy-dioxetane scaffolds has become a powerful strategy for creating libraries of chemiluminescent probes. nih.govrsc.org This approach focuses on building the dioxetane structure in a way that allows for easy modification of its components, particularly the phenoxy group which is crucial for triggering the light-emitting decomposition in many applications.

The core idea is to synthesize a stable precursor, often an enol ether linked to a phenolic ring, which can be later oxidized to the dioxetane. nih.gov The phenolic part can be pre-functionalized or modified at a late stage. This modularity allows chemists to fine-tune the electronic properties and, consequently, the light-emission characteristics of the final dioxetane. rsc.orgrsc.org The activation of these dioxetanes often relies on the chemically initiated electron exchange luminescence (CIEEL) mechanism, which is triggered by the deprotonation of the phenol (B47542) group. rsc.org

A significant advancement in the synthesis of complex dioxetanes is the use of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. researchgate.netnih.gov This convergent approach allows for the efficient and modular construction of dioxetane precursors that would be difficult to assemble using linear synthetic routes. nih.govresearchgate.net

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org In the context of dioxetane synthesis, a key strategy involves coupling a vinyl- or aryl-stannane with a functionalized aryl halide. researchgate.netharvard.edu

A recently developed convergent synthesis for adamantyl-stabilized phenoxy-dioxetanes illustrates this power. researchgate.netnih.gov The key steps are:

Preparation of an Organostannane Reagent: A stable, versatile organostannane, such as an adamantyl-enolether-tin reagent, is synthesized. researchgate.net

Stille Cross-Coupling: This organostannane is then coupled with various haloaryl substrates. This step efficiently joins the enol ether part (the dioxetane precursor) with a functionalized phenolic ring. researchgate.net

Oxidation: The resulting enol ether product is oxidized in a final step, typically using singlet oxygen, to form the desired 1,2-dioxetane. researchgate.netnih.gov

This late-stage derivatization strategy simplifies the rapid synthesis of novel dioxetane structures, as a wide variety of haloaryl substrates are commercially available or readily accessible. nih.gov

Decomposition Pathways and Mechanistic Investigations

Unimolecular Thermal Decomposition (Thermolysis) of 1,2-Dioxetanes

The unimolecular thermal decomposition of 1,2-dioxetanes is a process that leads to the formation of two carbonyl fragments, often with one of them in an electronically excited state, which is the origin of the observed light emission. researchgate.net The mechanism of this decomposition has been a topic of considerable debate, with several models proposed to explain the experimental observations.

Stepwise Diradical Mechanism: O-O Bond Cleavage and Subsequent C-C Bond Rupture

A widely accepted mechanism for the thermolysis of 1,2-dioxetanes is the stepwise diradical mechanism. dtic.mildtic.mil This model posits that the decomposition is not a single, concerted event but rather a two-step process. The initial and rate-determining step involves the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. acs.orgacs.org This bond is significantly strained within the four-membered ring structure. Its rupture leads to the formation of a more stable, open-chain 1,4-dioxy biradical intermediate. dtic.mildtic.mil

Following the formation of this biradical intermediate, the subsequent step is the cleavage of the carbon-carbon (C-C) bond. This second step is typically rapid and leads to the final carbonyl products. dtic.mil Theoretical studies support this stepwise pathway, indicating that the O-O bond breakage is the first event, followed by the C-C bond rupture. acs.org This mechanism is consistent with the observation that the stability of 1,2-dioxetanes is influenced by the nature and size of the substituents on the ring. researchgate.net

The characterization of the proposed biradical intermediate is crucial for validating the stepwise mechanism. Theoretical calculations, such as the evaluation of Mulliken spin density, have been employed to probe the electronic structure of this transient species. acs.org These studies reveal that the formation of the biradical results from the homolytic cleavage of the peroxide bond. acs.org For instance, in related cyclic peroxides, calculations have shown a spin density of nearly 1.0 on each of the two oxygen atoms of the opened ring structure, which is characteristic of a diradical species. mdpi.com This provides strong theoretical evidence for the existence of a biradical intermediate along the decomposition pathway.

Concerted and Asynchronous Concerted Models of Dioxetane Cleavage

Alternative models to the stepwise mechanism have also been proposed. One such model is the concerted mechanism, where the O-O and C-C bonds are postulated to break simultaneously in a single transition state. dtic.milacs.org This would directly lead to the formation of the carbonyl products without the involvement of a distinct biradical intermediate.

A more nuanced model is the "asynchronous concerted" or "merged" mechanism. acs.orgresearchgate.net This model suggests that while the bond-breaking events are part of a single, continuous process, they are not perfectly simultaneous. acs.org It describes the initial phase of the reaction as a concerted extension of both the O-O and C-C bonds. This is followed by a phase with significant biradical character as the O-O bond is fully broken, immediately preceding the final C-C bond cleavage and formation of the excited-state products. acs.org High-level multireference computations have lent support to this concerted biradical-like mechanism for 1,2-dioxetane (B1211799) and its derivatives. researchgate.net

Kinetic and Thermodynamic Parameters of Thermolysis

The study of kinetic and thermodynamic parameters provides quantitative insight into the decomposition mechanism. Activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) are particularly informative.

Kinetic studies on the thermal decomposition of 3-Methyl-3-phenyl-1,2-dioxetane in methanol (B129727) treated with ethylenediaminetetraacetic acid (EDTA) to remove trace metal ion catalysts have provided key data. acs.org The activation parameters for this compound have been determined, showing little effect of increased phenyl substitution on the rate of thermolysis when compared to similar dioxetanes. acs.org This observation is most consistent with a stepwise decomposition mechanism where the initial O-O bond rupture is the rate-determining step. acs.org

Below is a table of the first-order rate constants for the decomposition of this compound at various temperatures.

| Temperature (°C) | Rate Constant (k x 10⁵, s⁻¹) |

| 47.70 | 2.53 ± 0.05 |

| 55.40 | 7.73 ± 0.10 |

| 63.13 | 22.5 ± 0.2 |

| 70.85 | 63.1 ± 0.8 |

| Data from Richardson et al. (1974) in EDTA-treated methanol. acs.org |

The activation parameters calculated from this data are presented in the following table.

| ΔH‡ (kcal/mol) | ΔS‡ (eu) |

| 26.1 ± 0.2 | 0.8 ± 0.7 |

| Data from Richardson et al. (1974) in EDTA-treated methanol. acs.org |

The rate of decomposition of this compound exhibits a strong dependence on temperature, as expected for a reaction with a significant activation energy. acs.org As shown in the table above, the rate constant increases substantially with increasing temperature. For example, the rate constant at 70.85 °C is approximately 25 times greater than the rate constant at 47.70 °C. acs.org This temperature dependence is a critical factor in determining the thermal stability of the dioxetane. Anomalous kinetic data and lower activation parameters have been observed in untreated methanol, suggesting catalysis by trace transition metal ions, which highlights the importance of solvent purity in these kinetic studies. acs.org

Role of Ring Strain and Conformational Twisting in Decomposition Kinetics

The four-membered ring of 1,2-dioxetanes is inherently strained, which is a primary driver for its decomposition. The decomposition kinetics are significantly influenced by this ring strain and the molecule's conformational flexibility.

The 1,2-dioxetane ring is not planar but is typically twisted. scholarsresearchlibrary.com This puckered conformation arises from minimizing unfavorable non-bonded interactions between substituents on the ring. scholarsresearchlibrary.com The strain within this ring system facilitates the cleavage of the weak oxygen-oxygen (O-O) bond, which is the rate-determining step in its thermal decomposition. escholarship.org

Recent studies have demonstrated that increasing the strain at the spiro-fusion of two rings can dramatically accelerate the rate of dioxetane decomposition and, consequently, the intensity of chemiluminescence. escholarship.org This "spirostrain" effect essentially "spring-loads" the O-O bond, lowering the activation energy for its cleavage. For instance, replacing a spiro-adamantyl group with a more strained spiro-cyclobutyl group on a phenoxy-1,2-dioxetane was found to significantly speed up the chemiexcitation rate. escholarship.org Computational studies using Density Functional Theory (DFT) confirm that the energy barrier for O-O cleavage is substantially lower in more strained systems. escholarship.org This principle highlights how structural modifications that enhance ring strain and influence conformational twisting are key to tuning the decomposition kinetics of these molecules.

| Dioxetane Substituent | Relative Chemiexcitation Rate (Compared to Adamantyl) | Chemiluminescence Profile |

|---|---|---|

| Adamantyl | 1x (baseline) | Slow Glow |

| Cyclobutyl | ~107x faster | Flash |

| Oxetanyl | ~2662x faster | Intense Flash |

This table illustrates the effect of spirostrain on the chemiexcitation rate of phenoxy-1,2-dioxetane luminophores, based on data from reference escholarship.org.

Photoactivation and Other Triggered Decomposition Mechanisms

Besides chemically initiated pathways, 1,2-dioxetanes can also be decomposed through the input of other forms of energy, most notably light. nih.gov

Photoactivation involves the direct absorption of light by the dioxetane molecule. This provides the necessary energy to promote the molecule to an excited state, leading to the cleavage of the O-O bond and subsequent decomposition into carbonyl fragments. nih.gov This photo-induced decomposition can generate the carbonyl products in either singlet or, more commonly, triplet excited states. nih.gov These excited species can then either luminesce or transfer their energy to other molecules. nih.gov

Thermal activation is the fundamental decomposition pathway for all 1,2-dioxetanes, where sufficient heat provides the energy to overcome the activation barrier for O-O bond cleavage. nih.govdocumentsdelivered.com Other triggered mechanisms are continuously being developed for applications in bioassays and imaging, where the dioxetane is designed to decompose in response to specific biological or chemical species, such as enzymes or reactive oxygen species. rsc.orgnih.gov

Computational and Spectroscopic Methodologies in Dioxetane Research

Quantum Chemical Calculations for Dioxetane Decomposition

Quantum chemical calculations have become a cornerstone in the investigation of dioxetane chemistry, offering insights into reaction pathways that are often inaccessible to direct experimental observation. These computational approaches allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the prediction of electronic behavior during the decomposition process.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the thermolytic decomposition of dioxetanes due to its favorable balance of computational cost and accuracy. Studies on related dioxetane systems, such as 1,2-dioxetanone and various substituted dioxetanes, have demonstrated the utility of DFT in elucidating reaction mechanisms. nih.govresearchgate.netresearchgate.net

The thermal decomposition of dioxetanes is generally understood to proceed via a biradical mechanism, which involves the initial cleavage of the weak oxygen-oxygen (O-O) bond to form a biradical intermediate, followed by the cleavage of the carbon-carbon (C-C) bond to yield two carbonyl compounds. researchgate.netresearchgate.net DFT calculations, particularly using unrestricted formalisms like UB3LYP, are essential for describing the open-shell character of these biradical species. nih.govscholarsresearchlibrary.com Closed-shell DFT methods have been shown to be inadequate for correctly describing the thermolysis of molecules like 1,2-dioxetanone, as they fail to capture the biradical nature of the process. nih.gov

Key findings from DFT studies on dioxetane thermolysis include:

Biradical Mechanism: DFT calculations consistently support a stepwise biradical mechanism for the decomposition of various dioxetanes. researchgate.netresearchgate.net

Rate-Determining Step: The initial O-O bond cleavage, leading to the formation of the first transition state (TS1), is typically identified as the rate-determining step in the decomposition pathway. researchgate.netresearchgate.net

Substituent Effects: DFT can be employed to study how different substituents on the dioxetane ring influence the activation energies and reaction kinetics. For instance, studies on tri- and tetra-substituted dioxetanes have used DFT to analyze the energetics of decomposition. researchgate.netresearchgate.net

| Dioxetane Derivative | DFT Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| 3,3,4-trimethyl-1,2-dioxetane (TRMD) | B3LYP | 6-31+G* / 6-31+G** | Decomposition follows a biradical mechanism via a triplet biradical intermediate. | researchgate.net |

| 3,3,4,4-tetramethyl-1,2-dioxetane (TMD) | B3LYP | 6-31+G | The reaction proceeds via a triplet biradical intermediate. | researchgate.net |

| Bisadamantylidene Adamantane 1,2-Dioxetane (B1211799) (BAAD) | B3LYP / UB3LYP | 6-31G | The study predicted a preference for chemifluorescence over phosphorescence. | scholarsresearchlibrary.com |

| 1,2-dioxetanone | Various (including B3LYP, MPWB1K) | aug-cc-pVDZ | Unrestricted DFT is necessary to correctly model the biradical mechanism. | nih.gov |

The phenomenon of chemiluminescence, a hallmark of dioxetane decomposition, involves the formation of a product molecule in an electronically excited state. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying such excited-state processes. acs.org It is used to calculate the energies of excited states and to map the potential energy surfaces of these states along the reaction coordinate.

TD-DFT calculations are crucial for understanding the chemiexcitation profiles of dioxetane decomposition. acs.orgresearchgate.net These profiles reveal the regions on the potential energy surface where transitions between different electronic states (e.g., from the ground state, S₀, to the first singlet excited state, S₁, or the first triplet excited state, T₁) are likely to occur. acs.org

Key applications of TD-DFT in this area include:

Singlet vs. Triplet Excitation: TD-DFT can help rationalize why some dioxetanes preferentially yield triplet excited state products while others favor singlet excited states.

Locating State Crossings: The method is used to identify points of degeneracy or near-degeneracy between electronic states, such as conical intersections or intersystem crossings, which are critical for non-adiabatic transitions leading to chemiexcitation. acs.orgresearchgate.net

Efficiency of Chemiluminescence: By analyzing the chemiexcitation profiles, researchers can gain insights into the factors that determine the efficiency of light emission. For some dioxetanes, TD-DFT has shown that while thermolysis is feasible, the singlet chemiexcitation pathways are inefficient, leading to "dark" (non-luminescent) pathways. acs.org

While DFT is a workhorse for many applications, the accurate description of the electronic structure of dioxetanes during decomposition, especially the biradical intermediates and transition states, often requires more sophisticated ab initio methods. The multiconfigurational nature of the wavefunction in the biradical region necessitates the use of methods that can account for static correlation.

Multiconfigurational Self-Consistent Field (MCSCF) methods, particularly the Complete Active Space Self-Consistent Field (CASSCF) approach, are well-suited for this task. diva-portal.orgacs.org In a CASSCF calculation, a specific set of "active" orbitals and electrons are treated with a full configuration interaction, providing a robust description of bond-breaking and biradical formation.

To achieve quantitative accuracy for the energies, the results from CASSCF are often corrected using second-order perturbation theory, leading to methods like CASPT2 (Complete Active Space with Second-Order Perturbation Theory) or MS-CASPT2 (Multi-State CASPT2). diva-portal.orgacs.org These high-level methods have been instrumental in:

Accurate Activation Energies: MS-CASPT2 calculations have been shown to reproduce the experimental activation energy for the thermal decomposition of the parent 1,2-dioxetane with high accuracy. acs.org

Establishing the Biradical Mechanism: State-of-the-art multireference calculations were crucial in establishing the stepwise biradical mechanism for dioxetanone decomposition, resolving contradictions from earlier closed-shell DFT studies. nih.gov

Mapping Excited State Surfaces: These methods provide reliable potential energy surfaces for both ground and excited states, confirming the near-degeneracy of singlet and triplet states in the biradical region of the reaction path. acs.org

Understanding a chemical reaction is synonymous with understanding its potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. longdom.org For the decomposition of 3-methyl-3-phenyl-1,2-dioxetane, mapping the PES provides a detailed roadmap of the transformation from reactant to products. longdom.org

Computational chemists use various algorithms to explore the PES and identify key stationary points:

Minima: These correspond to stable structures like the reactant (dioxetane) and the products (e.g., acetophenone (B1666503) and formaldehyde).

Transition States (TS): These are first-order saddle points on the PES, representing the energy maximum along the minimum energy path between a reactant and a product. acs.org Locating the transition state structure is crucial for calculating the activation energy of the reaction.

For dioxetane decomposition, PES mapping reveals a complex landscape involving multiple electronic states. acs.orgarxiv.org The process begins with the O-O bond cleavage leading to a biradical intermediate residing in a shallow minimum on the ground state PES. researchgate.netacs.org Subsequent C-C bond cleavage requires surmounting a second energy barrier. The analysis of the PES also involves tracking the energies of excited states (S₁ and T₁) to identify regions where non-adiabatic transitions can occur, leading to the population of excited product states and subsequent chemiluminescence. acs.orgarxiv.org The shape of the PES in the biradical region, sometimes referred to as an "entropic trap," can influence the dynamics of the decomposition. researchgate.netarxiv.org

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Ground State Transition State (TS S₀) | Saddle point corresponding to the initial O-O bond cleavage. | Determines the activation energy and rate of the thermal decomposition. | acs.org |

| Biradical Intermediate | A relatively long-lived species formed after O-O bond scission. | A key intermediate in the stepwise decomposition mechanism. | researchgate.net |

| S₀/T₁/S₁ Degeneracy | Region on the PES where ground and excited states are close in energy. | Facilitates intersystem crossing and internal conversion, leading to chemiexcitation. | acs.orgacs.org |

| Excited State Transition States (TS T₁, TS S₁) | Saddle points on the excited state surfaces leading to product formation. | Govern the formation of excited state products from the biradical intermediate. | acs.org |

Spectroscopic Investigations of Dioxetane Intermediates and Products

While computational methods provide a theoretical framework, spectroscopic techniques offer the experimental data needed to validate and refine these models. They are essential for analyzing the electronic properties of the reactant and identifying the final products of the decomposition.

Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. libretexts.orgpnnl.gov In Ultraviolet Photoelectron Spectroscopy (UPS), a monochromatic source of UV radiation is used to ionize the molecule, specifically probing the energies of electrons in valence molecular orbitals. libretexts.orgdiva-portal.org

The fundamental principle of PES is based on the photoelectric effect, described by the equation:

KE = hν - IE

where KE is the kinetic energy of the ejected photoelectron, hν is the energy of the incident photon, and IE is the ionization energy of the electron. libretexts.org A photoelectron spectrum is a plot of the number of photoelectrons versus their ionization energy. Each band in the spectrum corresponds to the ionization from a specific molecular orbital. libretexts.org

For the study of a molecule like this compound, UPS can provide valuable information about:

Molecular Orbital Energies: The spectrum gives direct experimental measurement of the energies of the occupied molecular orbitals. This data is invaluable for validating and calibrating the results of quantum chemical calculations.

Bonding Character: The fine structure observed within a PES band, which corresponds to vibrational levels of the resulting cation, provides information about the bonding character of the ionized orbital. libretexts.org Removal of an electron from a bonding orbital leads to a significant change in geometry and a broad band with extensive vibrational structure.

Lone Pair Interactions: UPS is particularly sensitive to the energies of lone pair orbitals, such as those on the oxygen atoms in the dioxetane ring. This can shed light on the through-space and through-bond interactions that influence the molecule's reactivity.

While obtaining the photoelectron spectrum of a thermally unstable species like this compound is challenging, the technique is crucial for characterizing the electronic structure of the stable carbonyl products of its decomposition, such as acetophenone. By comparing the electronic structures of the reactant and products, a more complete picture of the electronic rearrangements during thermolysis can be constructed.

Experimental Verification of Computational Models

The validation of computational models through experimental data is a cornerstone of modern chemical research, ensuring that theoretical predictions accurately reflect real-world molecular behavior. In the study of this compound, a combination of spectroscopic techniques and computational methodologies has been employed to elucidate its structural and electronic properties. The comparison between calculated and experimental data, particularly from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a critical assessment of the accuracy of the applied theoretical models.

Computational approaches, primarily Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like this compound. These methods can calculate various parameters, including geometric structures (bond lengths and angles), vibrational frequencies, and NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. Therefore, experimental verification is crucial to identify the most reliable computational protocols for this class of compounds.

Research in this area often involves the synthesis of the target molecule followed by its characterization using standard spectroscopic methods. The experimental spectra are then compared against the spectra predicted by computational models. For instance, the calculated ¹H and ¹³C NMR chemical shifts for this compound can be benchmarked against the experimentally recorded values. A strong correlation between the experimental and calculated shifts serves as a robust indicator of the accuracy of the computed molecular structure in solution.

Similarly, the vibrational frequencies of this compound can be calculated using DFT and compared with experimental IR and Raman spectra. The agreement between the calculated and observed vibrational modes helps in the precise assignment of the spectral bands and validates the force field predicted by the computational model.

Detailed research findings have demonstrated that for similar heterocyclic compounds, specific DFT functionals can provide excellent agreement with experimental data. For example, studies on related molecules have shown that certain functionals are particularly effective in predicting NMR chemical shifts and vibrational frequencies, providing a reliable framework for the theoretical investigation of this compound.

The synergy between computational and experimental methods provides a deeper understanding of the molecular properties of this compound. While experimental techniques provide direct measurements, computational models offer insights into the underlying electronic structure and dynamics that are not always accessible through experiments alone. The iterative process of comparing theoretical predictions with experimental results leads to the refinement of computational models, enhancing their predictive power for this and other related dioxetane systems.

Interactive Data Table: Comparison of Spectroscopic Data

Below is a representative table showcasing the type of data used to compare experimental and computational results for a compound like this compound. Please note that the following data is illustrative and based on typical findings for similar compounds, as specific comparative studies on this compound are not widely published.

| Parameter | Experimental Value | Computational Value (DFT) | Method/Basis Set |

|---|---|---|---|

| ¹H NMR (δ, ppm) - Methyl group | Data not available | Calculated value | e.g., B3LYP/6-31G(d) |

| ¹³C NMR (δ, ppm) - Quaternary Carbon | Data not available | Calculated value | e.g., B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) - C-O Stretch | Data not available | Calculated value | e.g., B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) - O-O Stretch | Data not available | Calculated value | e.g., B3LYP/6-31G(d) |

Advanced Research Frontiers and Future Directions in Dioxetane Chemistry

Rational Design Principles for Enhanced Chemiluminescence Efficiency

The rational design of dioxetanes to maximize light output is a cornerstone of modern chemiluminescence research. For simple dioxetanes like 3-Methyl-3-phenyl-1,2-dioxetane, the inherent chemiluminescence quantum yield is relatively low. The primary strategy for enhancing efficiency revolves around modifying the electronic properties of the excited-state carbonyl compounds formed upon decomposition.

A key principle involves the strategic placement of electron-donating and electron-withdrawing groups on the aryl substituent. While specific studies on enhancing the efficiency of this compound through this approach are not prominent in recent literature, the general principles are well-established for related phenoxy-dioxetanes. For instance, the introduction of an electron-withdrawing group, such as an acrylate (B77674) or acrylonitrile, at the ortho position of a phenoxy-dioxetane can dramatically increase the chemiluminescence quantum yield, in some cases by over three orders of magnitude. researchgate.net This is attributed to an enhancement of the fluorescence quantum yield of the resulting benzoate (B1203000) species.

Another critical design element is the incorporation of sterically bulky groups to enhance thermal stability, a feature that allows the dioxetane to be stored and triggered on demand. The spiroadamantyl group is a hallmark of this approach, leading to highly stable dioxetanes that are central to many commercial chemiluminescent assays. nih.gov While this compound does not possess this level of stabilization, its study has contributed to the understanding of how substituents affect decomposition rates. magtech.com.cn

The table below summarizes the effect of substituents on the chemiluminescence quantum yield (ΦCL) for a series of illustrative dioxetane derivatives, highlighting the principles of rational design.

| Dioxetane Derivative | Substituent Effect | Resulting Chemiluminescence Quantum Yield (ΦCL) |

| Adamantylidene-dioxetane (unsubstituted phenoxy) | Baseline | Low in aqueous media |

| Acrylate-substituted phenoxy-dioxetane | Electron-withdrawing group at ortho position | >1000-fold increase compared to baseline |

| Acrylonitrile-substituted phenoxy-dioxetane | Strong electron-withdrawing group at ortho position | >3000-fold increase compared to baseline |

| Spiro-cyclobutyl-phenoxy-1,2-dioxetane | Introduction of spirostrain | ~2-fold increase in light emission intensity |

Development of Chemiluminescent Probes for Specific Biological and Chemical Analytes

The development of 'turn-on' chemiluminescent probes, which emit light only in the presence of a specific analyte, is a major application of advanced dioxetane chemistry. This is typically achieved by masking the dioxetane's triggering group (e.g., a phenol) with a protecting group that can be selectively cleaved by a target analyte.

There is no significant body of research detailing the use of this compound as a scaffold for such probes. Modern chemiluminescent probes are almost exclusively built upon highly stable and efficient platforms, such as those incorporating the spiroadamantane-1,2-dioxetane core and a triggerable phenoxy group. nih.gov These probes have been designed to detect a wide array of analytes, including enzymes, reactive oxygen species (ROS), and metal ions. nih.govmagtech.com.cn

For example, probes for detecting enzymatic activity often incorporate a substrate for a specific enzyme as the protecting group. Upon enzymatic cleavage, the unstable phenolate (B1203915) form of the dioxetane is generated, leading to chemiluminescence. magtech.com.cn This strategy has been successfully employed for imaging the activity of enzymes like β-galactosidase and fibroblast activation protein α in living cells and even in whole organisms. nih.govmagtech.com.cn

The following table provides examples of chemiluminescent probes based on the broader class of 1,2-dioxetanes and their target analytes.

| Probe Type | Target Analyte | Activation Mechanism |

| Galactose-caged phenoxy-dioxetane | β-galactosidase | Enzymatic cleavage of the galactose moiety |

| Dipeptide-caged phenoxy-dioxetane | Fibroblast Activation Protein α (FAP-α) | Enzymatic cleavage of the dipeptide substrate |

| Azidobenzyl-caged phenoxy-dioxetane | Hydrogen Sulfide (H₂S) | H₂S-mediated reduction of the azide (B81097) group |

| Boronate ester-caged phenoxy-dioxetane | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated oxidation of the boronate ester |

Computational Predictions for Novel Chemiluminescent Systems and Tunable Emission

Computational chemistry plays a vital role in understanding and predicting the properties of dioxetanes, guiding the design of new chemiluminescent systems. Theoretical studies, often employing methods like density functional theory (DFT) and multiconfigurational second-order perturbation theory (MS-CASPT2), can elucidate reaction mechanisms and predict key parameters such as activation energies and emission wavelengths. acs.orgnih.gov

While extensive computational studies specifically on this compound are not a focus of recent literature, the foundational mechanisms of dioxetane decomposition have been modeled. These studies have revealed the complex, multi-step nature of the thermolysis, involving the initial cleavage of the O-O bond to form a biradical intermediate, followed by C-C bond cleavage. acs.org

Computational methods are now being used to rationally design novel dioxetanes with tunable emission colors. By extending the π-conjugation of the excited-state emitter, the emission can be shifted to longer wavelengths, which is particularly desirable for in vivo imaging to minimize interference from biological tissues. For example, the incorporation of a substituent with an extended π-electron system on the benzoate species formed during chemiexcitation can lead to near-infrared (NIR) light emission. magtech.com.cn

The table below illustrates how computational predictions can guide the design of dioxetanes with specific properties.

| Computational Method | Property Predicted | Application in Design |

| Density Functional Theory (DFT) | Ground and transition state energies | Predicting activation barriers and reaction rates |

| Time-Dependent DFT (TD-DFT) | Excited state energies and emission wavelengths | Tuning the color of chemiluminescence |

| MS-CASPT2//CASSCF | Non-adiabatic reaction pathways | Understanding the mechanism of excited state formation |

| Molecular Dynamics (MD) Simulations | Dissociation timescales and dynamics | Elucidating the influence of substituents on reaction dynamics |

Challenges and Opportunities in Understanding Complex Dioxetane Reaction Mechanisms

Despite decades of research, a complete understanding of the intricate reaction mechanisms of dioxetane chemiluminescence remains a challenge. The process involves non-adiabatic transitions between different electronic states, making it difficult to model accurately. acs.org The precise factors that govern the partitioning between the formation of singlet (light-emitting) and triplet (dark) excited states are still under investigation.

One of the key challenges is the experimental detection and characterization of the transient intermediates, such as the initial biradical species. The extremely short lifetimes of these intermediates necessitate the use of sophisticated spectroscopic techniques.

Opportunities for future research lie in the application of advanced computational methods and ultrafast spectroscopy to further unravel these complex mechanisms. A deeper understanding could lead to the design of even more efficient chemiluminescent systems. For instance, controlling the spin-orbit coupling in the intermediates could potentially steer the reaction towards the formation of more singlet excited states, thereby increasing the light output.

Furthermore, the development of more robust and efficient synthetic routes to novel dioxetanes is an ongoing challenge. nih.gov Overcoming these synthetic hurdles would allow for the rapid screening of new luminophores with tailored properties for a wider range of applications in diagnostics, imaging, and materials science.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 3-methyl-3-phenyl-1,2-dioxetane?

- Methodological Answer : Synthesis typically involves [2+2] cycloaddition of singlet oxygen with substituted alkenes under controlled photolytic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, differential scanning calorimetry (DSC) to monitor thermal stability, and high-performance liquid chromatography (HPLC) to assess purity. Kinetic studies using thermolysis in inert solvents (e.g., benzene) with first-order rate analysis are critical for decomposition profiling .

Q. How do steric and electronic substituents influence the thermal stability of this compound?

- Methodological Answer : Steric bulk (e.g., phenyl groups) increases stability by hindering peroxidic ring puckering, while electron-donating substituents (e.g., methoxy) lower activation energy (ΔEₐ) by stabilizing transition states. Comparative studies using derivatives like 3,3-diphenyl-1,2-dioxetane (DPD) and 3,3,4,4-tetramethyl-1,2-dioxetane reveal ΔEₐ reductions of 1.2–1.8 kcal/mol in polar solvents. Experimental validation involves Arrhenius plots from thermolysis data and computational geometry optimization (e.g., B3LYP/6-31G(d)) .

Q. What analytical techniques are suitable for detecting decomposition products of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) identifies volatile products (e.g., acetone, formaldehyde). For non-volatile intermediates, electron paramagnetic resonance (EPR) can detect biradical species during stepwise decomposition. Chemiluminescence spectroscopy quantifies light emission efficiency, correlating with reaction pathways .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental stability data for 1,2-dioxetanes be resolved?

- Methodological Answer : Discrepancies arise when semiempirical methods (e.g., AM1, PM3) fail to predict peroxidic ring dihedral angles (∠COOC) or steric repulsion effects. A hybrid approach combining B3LYP/6-31G(d) for geometry optimization with experimental X-ray crystallography (e.g., for bisadamantylidene-1,2-dioxetane) improves accuracy. Multi-reference methods like CASSCF may better capture biradical intermediates .

Q. What role do α- and β-hydrogen interactions play in the conformational stability of this compound derivatives?

- Methodological Answer : α-Hydrogen repulsion induces ring puckering, while β-hydrogen interactions compress the peroxidic bond (d(O-O)). For example, bisadamantylidene-1,2-dioxetane exhibits a dihedral angle of 21.3° due to α-H repulsion, increasing stability. Conformational analysis via Dreiding models and rotational barrier calculations (e.g., HF/6-31G(d)) quantifies these effects .

Q. How can enzymatic cleavage of this compound derivatives (e.g., AMPPD) be optimized for ultrasensitive detection in biochemical assays?

- Methodological Answer : Alkaline phosphatase (ALP)-triggered cleavage of AMPPD generates a chemiluminescent signal. Optimization involves modifying the phosphate group’s steric environment to enhance enzymatic access. Time-resolved luminescence assays with enhancers (e.g., Sapphire-II™) improve signal-to-noise ratios. Quantum yield comparisons with analogues like AMPGD (for β-galactosidase) guide substrate design .

Q. Why do some substituted 1,2-dioxetanes exhibit deviations from the Bell-Evans-Polanyi principle in thermal decomposition?

- Methodological Answer : Steric strain and solvent polarity alter the correlation between activation energy and reaction enthalpy. For instance, 3,3-diphenyl-1,2-dioxetane shows higher ΔEₐ than predicted due to torsional strain in the transition state. Solvent effects are quantified using Kamlet-Taft parameters, while strain energy is calculated via molecular mechanics (MM3) .

Data Contradiction Analysis

Q. How to address inconsistent computational predictions of peroxidic bond lengths in 1,2-dioxetanes?

- Methodological Answer : Semiempirical methods (PM3) often underestimate d(O-O) but reproduce d(O-O)/d(C-C) ratios. Benchmarking against X-ray data (e.g., d(O-O) = 1.47 Å in bisadamantylidene-1,2-dioxetane) validates higher-level methods like B3LYP/6-31G(d). Discrepancies in ω (dihedral angle) require explicit modeling of nonbonded interactions .

Q. Why do cis/trans isomer stability trends conflict between theoretical and experimental studies?

- Methodological Answer : Computational methods may overlook solvent-dependent stabilization of cis isomers. For example, trans-3,4-dimethyl-1,2-dioxetane is predicted as more stable, but polar solvents stabilize cis via dipole interactions. Free energy perturbation (FEP) simulations with explicit solvent models resolve such contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.